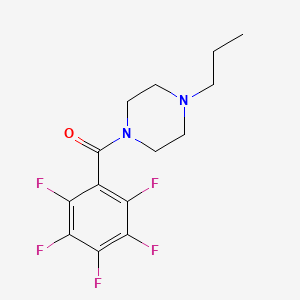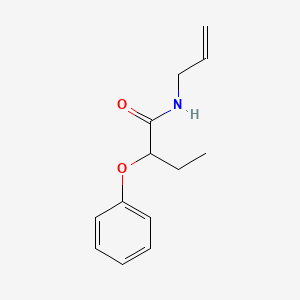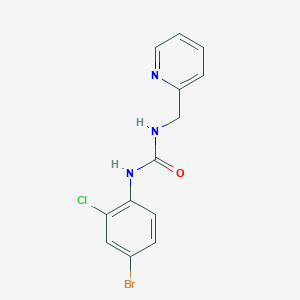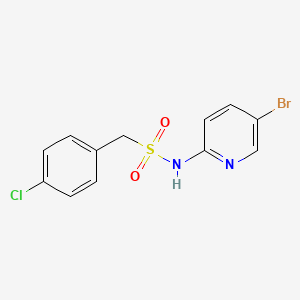
(Pentafluorophenyl)(4-propylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pentafluorophenyl)(4-propylpiperazin-1-yl)methanone: is a synthetic organic compound characterized by the presence of a pentafluorophenyl group and a propyl-substituted piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pentafluorophenyl)(4-propylpiperazin-1-yl)methanone typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the alkylation of piperazine with propyl halides to form 4-propylpiperazine.
Coupling Reaction: The 4-propylpiperazine is then reacted with pentafluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The pentafluorophenyl group can undergo nucleophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives of the pentafluorophenyl group can be obtained.
Oxidation Products: Oxidation of the piperazine ring can lead to the formation of N-oxides.
Reduction Products: Reduction can yield secondary amines or other reduced forms of the piperazine ring.
Scientific Research Applications
Chemistry
In chemistry, (Pentafluorophenyl)(4-propylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The piperazine ring is a common motif in many drugs, and the pentafluorophenyl group can enhance binding affinity and selectivity towards biological targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific electronic properties or as intermediates in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which (Pentafluorophenyl)(4-propylpiperazin-1-yl)methanone exerts its effects is largely dependent on its interaction with biological targets. The piperazine ring can interact with various receptors and enzymes, while the pentafluorophenyl group can enhance these interactions through hydrophobic and electronic effects. The exact pathways involved can vary, but typically involve binding to active sites and modulating the activity of the target proteins.
Comparison with Similar Compounds
Similar Compounds
- (Pentafluorophenyl)(4-methylpiperazin-1-yl)methanone
- (Pentafluorophenyl)(4-ethylpiperazin-1-yl)methanone
Uniqueness
Compared to its analogs, (Pentafluorophenyl)(4-propylpiperazin-1-yl)methanone offers a unique combination of steric and electronic properties due to the propyl group. This can result in different binding affinities and selectivities in biological systems, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C14H15F5N2O |
|---|---|
Molecular Weight |
322.27 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)-(4-propylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H15F5N2O/c1-2-3-20-4-6-21(7-5-20)14(22)8-9(15)11(17)13(19)12(18)10(8)16/h2-7H2,1H3 |
InChI Key |
XPDXEEXEQLJNQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(9-Ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B10967456.png)
![4-phenyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one](/img/structure/B10967462.png)
![N-cyclopentyl-2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10967471.png)

![methyl 6-tert-butyl-2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10967484.png)

![(2E)-1-(1-ethyl-1H-pyrazol-5-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B10967498.png)
![N-(butan-2-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10967499.png)
![3-[1-(2,4-difluorophenoxy)ethyl]-5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B10967506.png)
![1-(2-Fluorophenyl)-3-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B10967512.png)

![methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B10967536.png)
